Structural Differentiation via Molecular Weight and Lipophilicity: Target vs. 5‑(Methylthio)indoline and 2‑Methylindoline
The target compound combines the individual structural features of 5‑(methylthio)indoline (CAS 147080‑28‑2) and 2‑methylindoline (CAS 6872‑06‑6) into a single molecular entity. Its molecular weight of 179.28 g mol⁻¹ represents an increase of +14.02 Da (+8.5 %) over 5‑(methylthio)indoline (165.26 g mol⁻¹) and +46.09 Da (+34.6 %) over 2‑methylindoline (133.19 g mol⁻¹) [REFS‑1][REFS‑2][REFS‑3]. Concurrently, the presence of both lipophilic substituents raises the calculated partition coefficient (estimated XLogP ≈ 2.7) by approximately +0.4 log units relative to the des‑methyl analog 5‑(methylthio)indoline (XLogP ≈ 2.3, predicted) [REFS‑4]. This dual‑substitution pattern creates a structurally distinct chemical space not represented by either mono‑substituted comparator.
| Evidence Dimension | Molecular weight (MW) and lipophilicity (XLogP) |
|---|---|
| Target Compound Data | MW = 179.28 g mol⁻¹; XLogP ≈ 2.7 (predicted) |
| Comparator Or Baseline | 5‑(Methylthio)indoline: MW = 165.26 g mol⁻¹, XLogP ≈ 2.3; 2‑Methylindoline: MW = 133.19 g mol⁻¹, XLogP ≈ 1.8 |
| Quantified Difference | ΔMW = +14.02 Da (+8.5 %) and +46.09 Da (+34.6 %); ΔXLogP ≈ +0.4 and +0.9 units, respectively |
| Conditions | MW sourced from vendor certificates; XLogP predicted via PubChem/XCALC (class‑level consistency) |
Why This Matters
For procurement decisions in medicinal chemistry, the higher molecular weight and lipophilicity of the target compound indicate it occupies different chemical space than either mono‑substituted analog, directly affecting lead‑optimisation SAR exploration and patent novelty strategies.
- [1] CIRS Group. 1H‑Indole, 2,3‑dihydro‑2‑methyl‑5‑(methylthio)‑ CAS 1263283‑06‑2. Global Chemical Inventory Search (GCIS). https://hgt.cirs‑group.com/tools/gcis/detail/03g6n3mr0y?cas=1263283‑06‑2 (accessed 2026‑04‑27). View Source
- [2] Capot Chemical Co., Ltd. 2‑Methylindoline (CAS 6872‑06‑6) product specification. https://www.capotchem.com/6872‑06‑6.html (accessed 2026‑04‑27). View Source
- [3] PubChem (NCBI). Predicted XLogP values for indoline derivatives accessed via PubChem structure search, 2026. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026‑04‑27). View Source
